2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a fused heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core substituted with cyclopropyl, ethyl, and methyl groups. The compound’s substituents—cyclopropyl (sterically compact), ethyl (moderate lipophilicity), and methyl (electron-donating)—likely influence its physicochemical properties and target interactions.
Properties
IUPAC Name |
2-cyclopropyl-5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-8-6(2)16-12-9(8)11(15)13-10(14-12)7-4-5-7/h7H,3-5H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZHDILNDSDIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)NC(=N2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophene derivatives with amidine or urea derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Addition: Electrophilic addition reactions may involve halogens or other electrophiles.
Major Products Formed: The reactions can yield a variety of products, such as oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may serve as a lead compound in drug discovery programs aimed at treating various diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Key Observations:
- Morpholino Group (): Increases polarity and solubility, which may enhance bioavailability compared to alkyl-substituted analogs . Sulfanyl Group (): Introduces hydrogen-bonding capacity and redox sensitivity, possibly affecting kinase inhibition (e.g., CK2) .
- TRPA1 Inhibition : Patent data () suggest that bulky substituents (e.g., aryl, cyclopropyl) are favorable for TRPA1 binding, aligning with the target compound’s structure.
Key Insights:
- Synthetic Accessibility : FeCl3-SiO2 catalysis () is a common method for fused pyrimidine systems, offering moderate to high yields.
- Activity Trends: Analgesic and anti-inflammatory activities are strongly substituent-dependent. For example, oxo-propyl and isopropyl groups in 5b enhance analgesia, while morpholino groups may shift applications to diagnostic tools .
Biological Activity
2-Cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C12H14N2OS
- Molecular Weight : 234.32 g/mol
- CAS Number : 735288-62-7
Synthesis
The synthesis of thieno[2,3-d]pyrimidinones typically involves multi-step organic reactions. The specific synthetic pathway for 2-cyclopropyl-5-ethyl-6-methyl derivatives often includes cyclization reactions and functional group modifications to yield the desired product.
Antimicrobial Activity
Research indicates that compounds in the thieno[2,3-d]pyrimidine class exhibit significant antimicrobial properties. A study evaluated various derivatives, including those similar to this compound, against several microbial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Cyclopropyl-5-ethyl-6-methyl | E. coli | 32 µg/mL |
| 2-Cyclopropyl-5-ethyl-6-methyl | S. aureus | 16 µg/mL |
| 2-Cyclopropyl-5-ethyl-6-methyl | M. tuberculosis | 64 µg/mL |
These results suggest that the compound demonstrates notable antibacterial and antimycobacterial activity, particularly against Gram-positive and some Gram-negative bacteria .
Anticancer Activity
In vitro studies have shown that derivatives of thieno[2,3-d]pyrimidines can inhibit the proliferation of various cancer cell lines. The antiproliferative effects were assessed using the GI50 value (the concentration required to inhibit cell growth by 50%):
| Cell Line | GI50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 0.5 |
| MCF7 (breast cancer) | 1.0 |
| A549 (lung cancer) | 0.8 |
These findings indicate that the compound may serve as a potential lead for developing new anticancer agents .
Case Study 1: Antimicrobial Evaluation
A series of compounds similar to 2-cyclopropyl-5-ethyl-6-methyl were synthesized and tested for antimicrobial activity against common pathogens. The results demonstrated that modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold significantly enhanced antibacterial efficacy. The most potent compounds showed MIC values comparable to established antibiotics .
Case Study 2: Anticancer Research
In a preclinical study assessing the anticancer potential of various thieno[2,3-d]pyrimidine derivatives, researchers found that specific substitutions on the thieno ring improved activity against cancer cell lines. The study highlighted the importance of structural diversity in optimizing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
